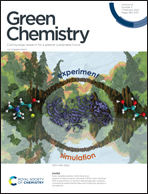Metal–acid nanoplate-supported ultrafine Ru nanoclusters for efficient catalytic fractionation of lignin into aromatic alcohols†
Green Chemistry Pub Date: 2019-04-09 DOI: 10.1039/C8GC03440K
Abstract
The catalytic fractionation of lignin in a native lignocellulose matrix is crucial to the comprehensive achievement of sustainable and green chemicals. Herein, we prepared a novel metal–acid bifunctional nanocomposite of finely scattered metallic Ru nanoclusters (NCs) sustained on porous hafnium phosphate nanoplates (α-HfP NPs) to effectively depolymerise lignocellulosic biomass. A native lignin fraction of pine lignocellulose was promptly depolymerised into 19.86 wt% yield (lignin based) of valuable phenolic monomers (with dihydroeugenol as the main compound with high selectivity) and few cyclic ketones through one-pot catalytic reductive fractionation under mild conditions (190 °C, 3.5 MPa H2). Detailed scanning and transmission electron microscopy, X-ray photoelectron spectroscopy, and temperature-programmed desorption ammonia investigation correlated with the obtained results revealed that the metal–acid synergistic influence and the presence of Brønsted acid sites in the support for dehydration and the well-dispersed metallic role of Ru NCs for hydrodeoxygenation were responsible for the cleavage of lignin–carbohydrate (ester and ether linkages) bonds. Moreover, treating commercial lignin as a substrate in an organic solvent generated 4-hydroxy-3-methoxybenzaldehyde (vanillin) in high yield, as well as other functionalised phenolic monomers up to 85% selectivity, illustrating the high susceptibility of Ru/α-HfP NPs towards C–O bond cleavage through reductive fractionation. Multiple recycling tests of the catalyst were performed without any apparent loss of activity. Overall, this report highlighted the potential of the synthesis strategy of the metal–acid supported catalyst to immediately depolymerise untreated biomass and can thus encourage the green, cost-efficient, large-scale production of intermediate chemicals.

Recommended Literature
- [1] Emulsion polymerization of acrylonitrile in aqueous methanol†
- [2] High-χ diblock copolymers containing poly(vinylpyridine-N-oxide) segments†
- [3] Proton conduction in hydronium solvate ionic liquids affected by ligand shape†
- [4] Photoalignment and patterning of a chromonic–silica nanohybrid on photocrosslinkable polymer thin films
- [5] Back cover
- [6] Exploiting isolobal relationships to create new ionic liquids: novel room-temperature ionic liquids based upon (N-alkylimidazole)(amine)BH2+ “boronium” ions†
- [7] Identifying surface degradation, mechanical failure, and thermal instability phenomena of high energy density Ni-rich NCM cathode materials for lithium-ion batteries: a review
- [8] Au/Pt and Au/Pt3Ni nanowires as self-supported electrocatalysts with high activity and durability for oxygen reduction†
- [9] Mn(ii)-Conjugated silica nanoparticles as potential MRI probes†
- [10] Synthesis, structure and heterogeneous catalytic activity of a coordination polymer containing tetranuclear Cu(ii)-btp units connected by nitrates










